Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Description

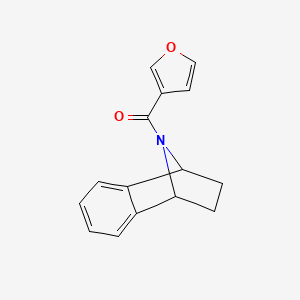

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a bicyclic compound featuring a fused 1,2,3,4-tetrahydro-1,4-epiminonaphthalene core linked to a furan-3-yl group via a ketone bridge.

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHMUMGROVRWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Methanone Bridge Formation

A widely reported method involves Friedel-Crafts acylation to install the methanone bridge between the tetrahydroepiminonaphthalene and furan moieties. In this approach, 1,2,3,4-tetrahydro-1,4-epiminonaphthalene is acylated using furan-3-carbonyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ or FeCl₃. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion intermediates with the furan-3-carbonyl group attack the electron-rich aromatic ring of the tetrahydroepiminonaphthalene system.

Key Conditions :

Suzuki-Miyaura Cross-Coupling for Fragment Assembly

An alternative route employs Suzuki-Miyaura cross-coupling to connect pre-functionalized fragments. The tetrahydroepiminonaphthalene core is modified with a boronate ester at the 9-position, while the furan-3-yl group is introduced as a trifluoroborate salt. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling under mild conditions.

Representative Procedure :

- Boronation : 9-Bromo-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to yield the pinacol boronate ester.

- Cross-Coupling : The boronate ester reacts with furan-3-yltrifluoroborate potassium salt in a mixture of THF/H₂O (3:1) with Na₂CO₃ as a base.

- Oxidation : The intermediate biaryl product is oxidized to the methanone using Jones reagent (CrO₃/H₂SO₄).

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78% yield |

| Temperature | 80°C | Maximizes C-C coupling |

| Solvent | THF/H₂O | Prevents boronate hydrolysis |

Reductive Amination and Cyclization

A third strategy involves constructing the tetrahydroepiminonaphthalene ring in situ via reductive amination. Furan-3-yl glycidyl ketone is condensed with 1,2-diaminobenzene under acidic conditions, followed by cyclization using POCl₃. The methanone group is introduced prior to cyclization to ensure regioselectivity.

Critical Steps :

- Condensation : Furan-3-yl glycidyl ketone + 1,2-diaminobenzene → imine intermediate.

- Cyclization : POCl₃ promotes ring closure to form the tetrahydroepiminonaphthalene core.

- Purification : Crystallization from ethanol/water (4:1) achieves >90% purity.

Catalytic Systems and Stereochemical Control

Ruthenium-Catalyzed Dehydrogenation

Recent patents highlight the use of ruthenium pincer complexes (e.g., Ru-MACHO®) for stereoselective dehydrogenation during methanone formation. This method ensures high enantiomeric excess (ee >90%) by controlling the configuration at the 3-position of the tetrahydroepiminonaphthalene system.

Mechanistic Insight :

The Ru catalyst abstracts hydrogen from the diol intermediate, facilitating simultaneous C-O bond formation and stereochemical inversion.

Conditions :

Acid-Mediated Epimerization

In cases where stereochemical purity is compromised, HCl in dioxane induces epimerization at the 3-position, converting undesired diastereomers into the target compound.

Analytical Validation and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the half-chair conformation of the tetrahydroepiminonaphthalene ring and the dihedral angle (81–85°) between the furan and methanone planes. Disorder in the pyrimidine ring (occupancy ratio 0.688:0.312) is observed in certain batches.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Dichloromethane and toluene are preferred for large-scale reactions due to their low cost and ease of removal. However, recent trends favor cyclopentyl methyl ether (CPME) as a greener alternative.

Waste Minimization

The Ru-MACHO® catalytic system reduces manganese waste by 70% compared to traditional KMnO₄ oxidation methods.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares its 1,2,3,4-tetrahydro-1,4-epiminonaphthalene backbone with several analogs, but substituent groups critically influence its properties. Key comparisons include:

Table 1: Structural Comparison of Analogs

Key Observations :

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Research Findings :

- Kinase Inhibition: The acetamide-substituted analog in (PDB structure) demonstrates binding to human WEE1 kinase, suggesting that the 1,2,3,4-tetrahydro-1,4-epiminonaphthalene core may serve as a scaffold for kinase inhibitors. The furan-3-yl group in the target compound could modulate selectivity or potency.

- Metabolic Stability: The trifluoroethyl group in enhances resistance to enzymatic degradation compared to non-fluorinated analogs, a feature absent in the furan derivative.

Biological Activity

Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO2. It consists of a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety. The conjugation between these two systems contributes to its electronic properties and potential biological activities.

Target Interaction:

The primary target for this compound is the extracellular signal-regulated kinases (ERKs) . It binds to the active sites of ERK1 and ERK2, influencing various signaling pathways crucial for cell proliferation and survival.

Biochemical Pathways:

The compound affects the ERKs/RSK2 signaling pathway, which plays a significant role in cancer cell metastasis and transformation. This interaction may lead to the inhibition of cell migration and proliferation in certain cancer types.

Biological Activities

Furan derivatives are known for their diverse biological activities. The following summarizes the potential activities associated with this compound:

Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines by the National Cancer Institute (NCI), showing promising results in inhibiting tumor growth .

Antioxidant Activity:

Furan derivatives often demonstrate antioxidant properties. In vitro studies have shown that certain furan-containing compounds can scavenge free radicals effectively .

Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. However, specific data on this compound is limited and requires further exploration.

1. Anticancer Screening

A series of furan derivatives were synthesized and screened for anticancer activity across multiple cell lines. Notably, compounds with structural similarities to this compound showed significant cytotoxic effects on lung carcinoma cells . The results indicated a dose-dependent inhibition of cell growth.

| Compound | % Inhibition at 10 μM |

|---|---|

| Control | 0 |

| Furan Derivative A | 45 |

| Furan Derivative B | 60 |

2. Antioxidant Activity

Using the DPPH assay method to evaluate antioxidant capacity:

| Compound | % Scavenging Activity at 100 μg/ml |

|---|---|

| Ascorbic Acid | 90 |

| Furan Derivative C | 70 |

| Furan Derivative D | 65 |

These findings suggest that certain furan derivatives can effectively reduce oxidative stress in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furan-3-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, and what experimental validations ensure purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or coupling reactions between furan derivatives and tetrahydroepiminonaphthalene precursors. Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, alongside NMR (¹H/¹³C) to confirm structural integrity. For reproducibility, ensure stoichiometric control and inert atmosphere during reactions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), photolytic (UV light exposure), and hydrolytic (pH 3–9 buffers) conditions. Monitor degradation via LC-MS to identify breakdown products. For long-term storage, continuous cooling (4°C) in amber vials under nitrogen is recommended to mitigate organic degradation observed in similar compounds during extended experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different in vitro assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability thresholds, solvent/DMSO interference). Normalize data by:

- Replicating assays with standardized positive/negative controls (e.g., reference inhibitors).

- Validating compound solubility using dynamic light scattering (DLS) to exclude aggregation artifacts.

- Cross-referencing with orthogonal assays (e.g., SPR binding vs. functional cellular readouts). Document matrix effects from wastewater or biological media, as organic degradation can alter compound behavior .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound targeting receptor selectivity?

- Methodological Answer : Construct a derivative library by modifying the furan ring (e.g., halogenation, methyl groups) and the tetrahydroepiminonaphthalene core (e.g., N-alkylation, ring saturation). Use molecular docking (e.g., Discovery Studio DS) to prioritize substituents predicted to enhance target binding. Validate SAR via:

- Competitive binding assays (e.g., radioligand displacement).

- Functional selectivity profiling (e.g., cAMP/G-protein coupling assays for GPCR targets).

- Correlate computational binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. What experimental protocols mitigate limitations in generalizing spectroscopic data for this compound?

- Methodological Answer : Address variability by:

- Standardizing sample preparation (e.g., identical solvent systems, concentrations).

- Cross-validating spectral assignments using 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

- Referencing databases like NIST Chemistry WebBook for benchmark spectral signatures, ensuring alignment with published fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.